

# An In-Depth Technical Guide to 6-Oxa-2-azaspiro[3.5]nonane

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## Compound of Interest

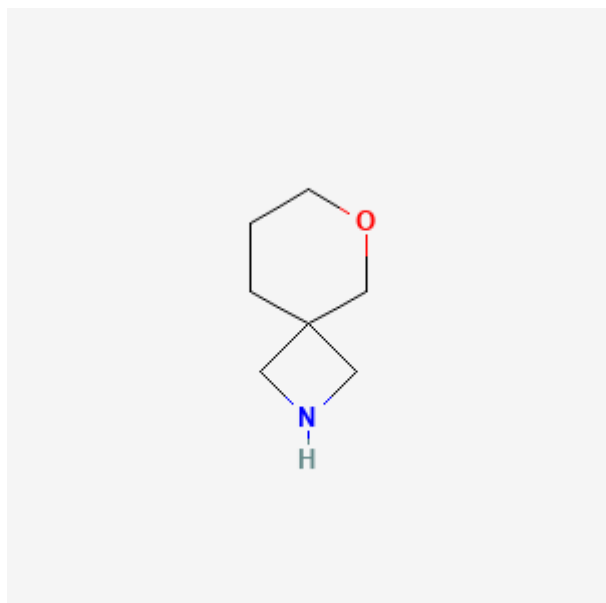
Compound Name: 6-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B595181

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CAS Number: 1214875-08-7

Structure:



Molecular Formula: C<sub>7</sub>H<sub>13</sub>NO

Molecular Weight: 127.18 g/mol [1]

## Introduction

**6-Oxa-2-azaspiro[3.5]nonane** is a saturated heterocyclic compound featuring a unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are fused at a single carbon atom.<sup>[2]</sup> This rigid, three-dimensional structure has garnered interest in medicinal chemistry as a potential scaffold for the development of novel therapeutics. Spirocyclic frameworks are increasingly utilized in drug design to explore new chemical space and improve physicochemical properties of drug candidates.<sup>[2]</sup> While **6-Oxa-2-azaspiro[3.5]nonane** itself is primarily a building block, its derivatives have been investigated for their potential as bioisosteres for other common cyclic amines in drug molecules.

## Physicochemical Properties

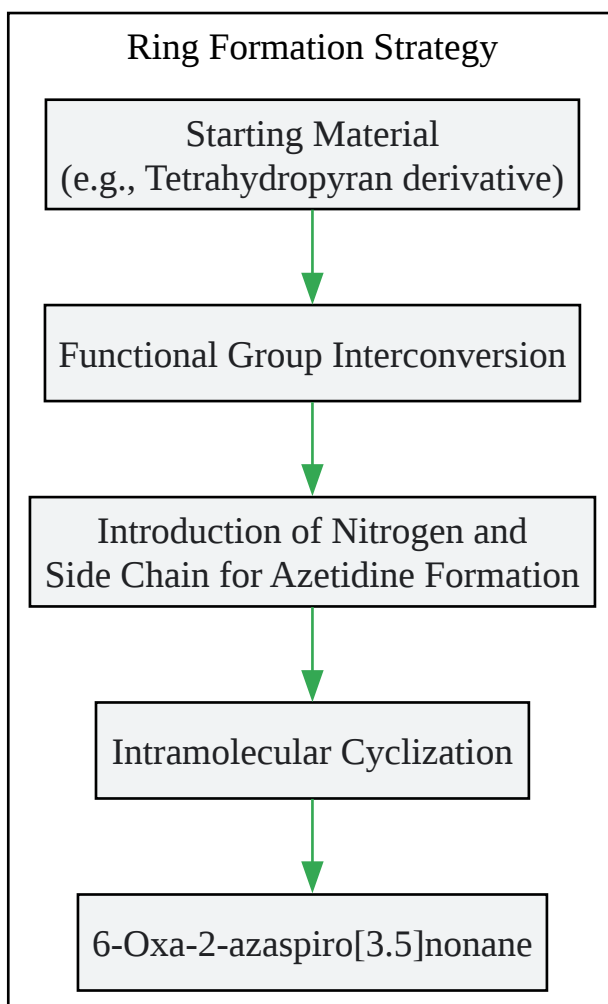
A summary of the key physicochemical properties of **6-Oxa-2-azaspiro[3.5]nonane** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	<sup>[1]</sup>
Molecular Weight	127.18 g/mol	<sup>[1]</sup>
CAS Number	1214875-08-7	<sup>[1]</sup>
PubChem CID	55279772	<sup>[3]</sup>

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Oxa-2-azaspiro[3.5]nonane** are not extensively reported in publicly available scientific literature. However, the synthesis of structurally related azaspiro compounds can provide insights into potential synthetic strategies. A general conceptual workflow for the synthesis of such spirocycles may involve the construction of one of the heterocyclic rings onto a pre-existing cyclic precursor.

Conceptual Synthetic Workflow:



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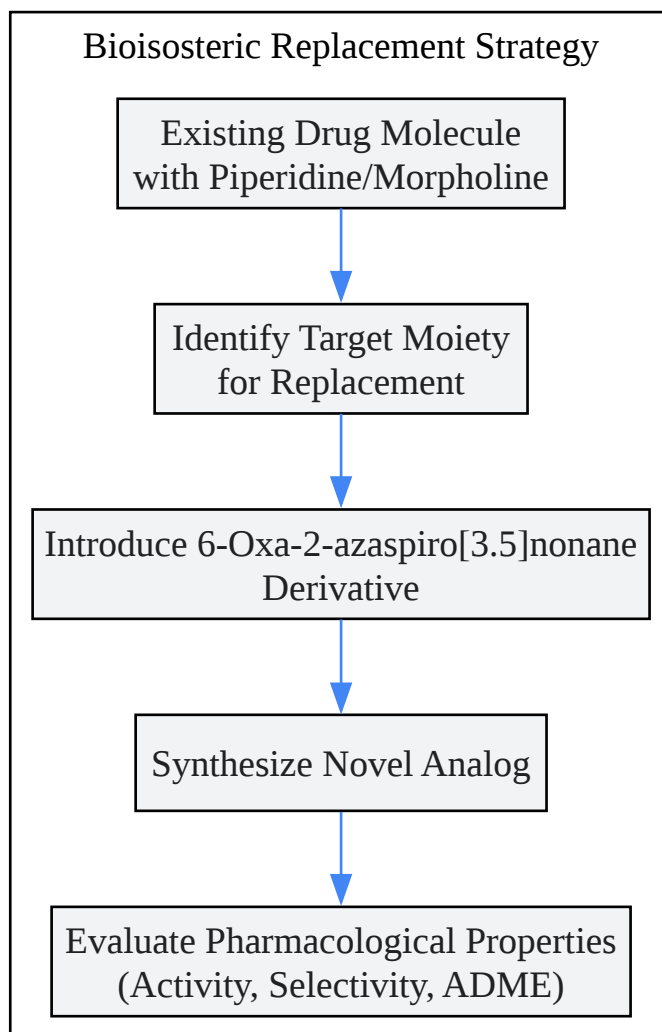
Figure 1. A conceptual workflow for the synthesis of **6-Oxa-2-azaspiro[3.5]nonane**.

## Applications in Drug Discovery and Medicinal Chemistry

The rigid spirocyclic scaffold of **6-Oxa-2-azaspiro[3.5]nonane** and its isomers offers several advantages in drug design. The three-dimensional nature of the molecule can lead to higher binding affinity and selectivity for biological targets. Furthermore, the introduction of heteroatoms provides opportunities for hydrogen bonding and can influence the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Derivatives of related oxa-azaspiro[3.5]nonanes have been explored as bioisosteres of piperidine and morpholine, which are common motifs in many approved drugs. By replacing these more flexible rings with a rigid spirocyclic system, medicinal chemists aim to improve the pharmacological profile of a compound.

Logical Relationship in Bioisosteric Replacement:



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Figure 2. A logical workflow for utilizing **6-Oxa-2-azaspiro[3.5]nonane** in bioisosteric replacement.

While specific biological data for **6-Oxa-2-azaspiro[3.5]nonane** is limited, the broader class of azaspirocycles has been investigated for a range of therapeutic targets. Further research is

needed to fully elucidate the potential of this particular scaffold in drug development.

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## References

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- 3. 6-Oxa-2-azaspiro[3.5]nonane [synhet.com]
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